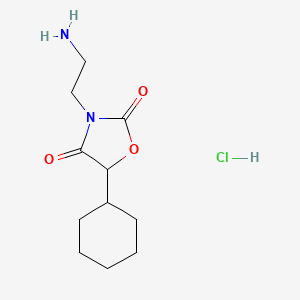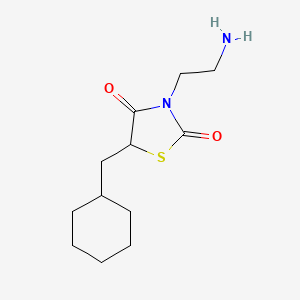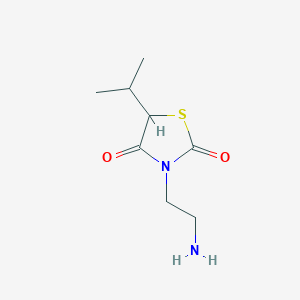![molecular formula C12H13ClN2O2S B8048540 3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B8048540.png)
3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiol with an α-halo acid. For example, the reaction of 2-mercaptoacetic acid with α-chloroacetic acid under basic conditions can yield the thiazolidine-2,4-dione core structure.
Introduction of Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions. For instance, the reaction of the thiazolidine-2,4-dione with 2-bromoethylamine can result in the formation of the desired aminoethyl-substituted thiazolidine.
Attachment of Chlorobenzyl Group: The chlorobenzyl group can be attached via a Friedel-Crafts alkylation reaction. This involves the reaction of the aminoethyl-substituted thiazolidine with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the carbonyl groups in the thiazolidine ring. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: The aminoethyl and chlorobenzyl groups can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Acyl chlorides, anhydrides, Lewis acids, basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes. Thiazolidinediones are known for their insulin-sensitizing properties.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to glucose and lipid metabolism.
Pathways Involved: Activation of PPARs leads to increased insulin sensitivity, reduced inflammation, and improved lipid profiles. The compound may also modulate other signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent. It shares a similar mechanism of action but differs in its specific substituents.
Pioglitazone: Also a thiazolidinedione with antidiabetic properties. It has a different substitution pattern on the thiazolidine ring.
Uniqueness
3-(2-Aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its specific combination of aminoethyl and chlorobenzyl groups This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones
Properties
IUPAC Name |
3-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c13-9-3-1-8(2-4-9)7-10-11(16)15(6-5-14)12(17)18-10/h1-4,10H,5-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRNJQDBDOVGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)N(C(=O)S2)CCN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
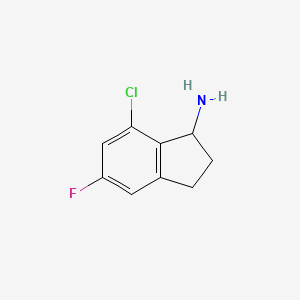
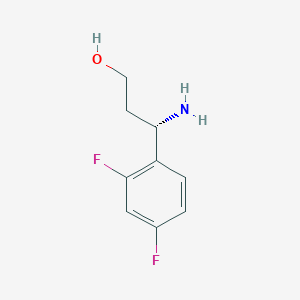
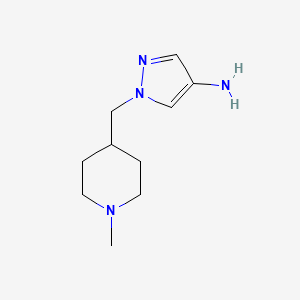
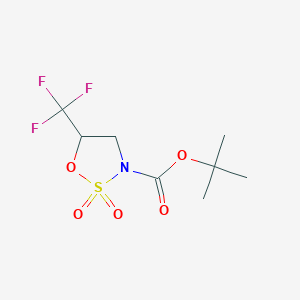
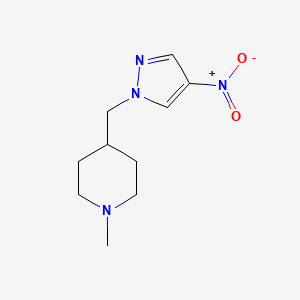

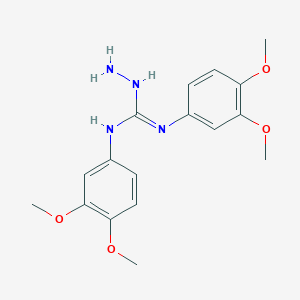
![3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid](/img/structure/B8048499.png)
![4-(5-o-Tolyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid](/img/structure/B8048500.png)
![N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine](/img/structure/B8048507.png)
![N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine](/img/structure/B8048508.png)
